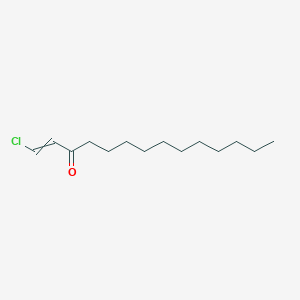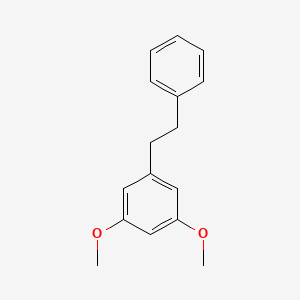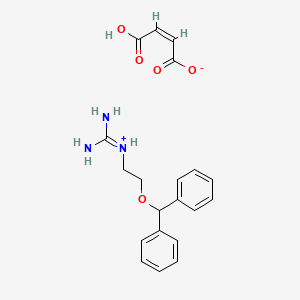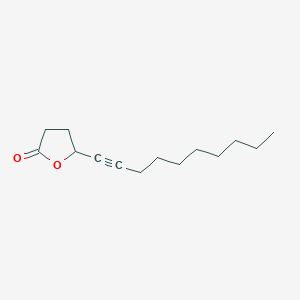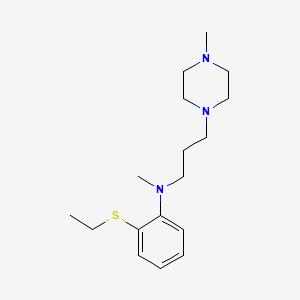
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is a complex organic compound with the molecular formula C17H29N3S and a molecular weight of 307.4973 . This compound is characterized by a piperazine ring substituted with a methyl group and a propyl chain linked to a phenyl ring, which is further substituted with a methyl and an ethylmercapto group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 3-(methyl-2-ethylmercaptophenylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve high efficiency and selectivity in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the piperazine ring and the phenyl ring with substituents allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the complex substituents.
4-(3-(Methylphenylamino)propyl)piperazine: Similar structure but without the ethylmercapto group.
N-Methyl-4-(3-(methylphenylamino)propyl)piperazine: Lacks the ethyl group on the phenyl ring.
Uniqueness
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is unique due to the presence of both the ethylmercapto group and the piperazine ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
74037-90-4 |
|---|---|
Fórmula molecular |
C17H29N3S |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C17H29N3S/c1-4-21-17-9-6-5-8-16(17)19(3)10-7-11-20-14-12-18(2)13-15-20/h5-6,8-9H,4,7,10-15H2,1-3H3 |
Clave InChI |
DGRWVQYFNIDHJD-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1N(C)CCCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


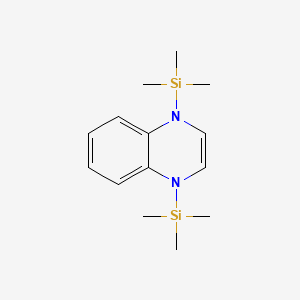

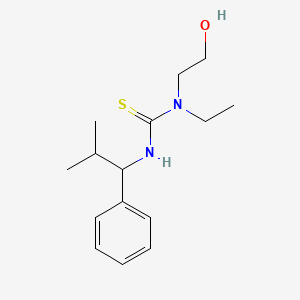
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
